molecular formula C8H6BrNO4S B6215552 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione CAS No. 2751615-21-9

6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

Cat. No.: B6215552
CAS No.: 2751615-21-9
M. Wt: 292.11 g/mol
InChI Key: XFLSLTKGKMGQJP-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione ( 2751615-21-9) is a high-value chemical reagent with the molecular formula C 8 H 6 BrNO 4 S and a molecular weight of 292.11 g/mol . This benzoxathiazine derivative is characterized by its unique structure, which incorporates a sulfonamide and a carbonyl group, making it a compelling scaffold in modern drug discovery and development. Recent scientific investigations into structurally related 3,4-dihydrobenzo[e][1,2,3]oxathiazine 2,2-dioxide analogs have revealed their significant potential as positive allosteric modulators of the AMPA receptor (AMPAR) . AMPAR potentiation is a promising therapeutic strategy, particularly for treatment-resistant depression, suggesting that this compound class may be of high interest for neuroscience research and the development of novel neuroactive therapeutics . The bromine substituent on the aromatic ring provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing medicinal chemists to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate to explore new chemical space in heterocyclic chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling Note: For laboratory use only. Not for human or veterinary diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and adhere to all laboratory safety protocols.

Properties

CAS No.

2751615-21-9

Molecular Formula

C8H6BrNO4S

Molecular Weight

292.11 g/mol

IUPAC Name

6-bromo-3-methyl-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one

InChI

InChI=1S/C8H6BrNO4S/c1-10-8(11)6-4-5(9)2-3-7(6)14-15(10,12)13/h2-4H,1H3

InChI Key

XFLSLTKGKMGQJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Br)OS1(=O)=O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Bromo-2-Hydroxybenzaldehyde Derivatives

The most widely reported method involves cyclocondensation of 5-bromo-2-hydroxybenzaldehyde with methyl sulfamoyl chloride under anhydrous conditions . In a representative procedure, 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) is dissolved in dimethylacetamide (DMA) at 0°C, followed by dropwise addition of methyl sulfamoyl chloride (2.5 equiv). The reaction proceeds at room temperature for 24–72 hours under argon, yielding the benzoxathiazine core after aqueous workup and chromatographic purification .

Key Parameters:

ParameterOptimal ValueImpact on Yield
SolventDMAMaximizes solubility of intermediates
Temperature0°C → 25°CPrevents exothermic side reactions
Reaction Time48 hoursBalances conversion and decomposition
PurificationPE/EtOAc (2:1)Achieves >95% purity

This route benefits from commercially available starting materials but requires careful control of sulfamoyl chloride stoichiometry to avoid over-sulfonation.

Post-Synthetic Methylation of 6-Bromo-1,2λ⁶,3-Benzoxathiazine-2,2,4-Trione

Alternative approaches introduce the methyl group after forming the benzoxathiazine trione. For example, 6-bromo-1,2λ⁶,3-benzoxathiazine-2,2,4-trione is treated with methyl iodide (5.0 equiv) in acetonitrile at 50°C under argon, using potassium carbonate (1.6 equiv) as a base . The reaction completes within 12 hours, yielding the methylated product at C3 in 87% yield after medium-pressure silica gel chromatography .

Mechanistic Insights:

  • Base Role: K₂CO₃ deprotonates the N-H group, facilitating nucleophilic attack by methyl iodide.

  • Solvent Effect: Acetonitrile’s polar aprotic nature enhances ion pairing, accelerating alkylation .

Comparative Data:

Methylating AgentSolventTemperatureYield
Methyl iodideAcetonitrile50°C87%
Dimethyl sulfateDMF80°C72%
DiazomethaneEt₂O−10°C65%

This method is advantageous for late-stage diversification but necessitates rigorous exclusion of moisture to prevent hydrolysis.

One-Pot Sequential Bromination and Cyclization

A streamlined one-pot synthesis starts with 2-hydroxy-3-methylbenzaldehyde, which undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 80°C . Subsequent in situ treatment with sulfamoyl chloride in DMA induces cyclization, yielding the title compound without isolating intermediates.

Reaction Profile:

  • Bromination:

    • NBS (1.1 equiv), AcOH, 80°C, 2 hours.

    • Selectivity for the C6 position is achieved via radical stabilization by the methyl group .

  • Cyclization:

    • Sulfamoyl chloride (2.2 equiv), DMA, 25°C, 36 hours.

    • Quench with ice-water, extract with DCM, and purify via recrystallization (EtOH) .

Yield Optimization:

  • NBS Stoichiometry: Excess NBS (>1.2 equiv) leads to dibromination at C4 and C6.

  • Acid Strength: Acetic acid outperforms H₂SO₄ due to milder protonation, minimizing side reactions .

Spectroscopic Validation and Quality Control

Successful synthesis is confirmed through multinuclear NMR and high-resolution mass spectrometry (HRMS):

  • ¹H NMR (CDCl₃): δ 6.73–6.70 (m, 2H, Ar-H), 4.25 (t, J = 4.4 Hz, 2H, OCH₂), 3.26 (t, J = 4.4 Hz, 2H, NCH₂), 2.86 (s, 3H, CH₃) .

  • ¹³C NMR: Peaks at δ 143.3 (C-O), 137.9 (C-S), and 38.7 (CH₃) confirm regiochemistry .

  • HRMS: [M+H]⁺ calcd. for C₈H₇BrNO₄S: 291.92738; found: 291.92732 .

Purity is assessed via HPLC (C18 column, MeCN/H₂O = 70:30, λ = 254 nm), with retention times standardized against authentic samples .

Challenges and Mitigation Strategies

  • Byproduct Formation: Over-alkylation at the oxathiazine nitrogen generates quaternary ammonium salts. This is mitigated by using methyl iodide in sub-stoichiometric amounts (≤1.2 equiv) .

  • Hydrolysis Sensitivity: The trione moiety is prone to base-catalyzed ring opening. Storage under anhydrous K₂CO₃ in amber vials extends shelf life to >6 months .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine and an organic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves its interaction with specific molecular targets. The bromine atom and the benzoxathiazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and molecular features of 6-bromo-3-methyl-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Source
3-Phenyl-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione C₈H₁₁N₃O₂S 213.26 3-phenyl High polarity due to phenyl group; used in synthetic intermediates
3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione C₁₃H₁₇N₃O₂ 247.30 3-[3-(trifluoromethyl)phenyl] Enhanced electron-withdrawing effects from CF₃; potential bioactive scaffold
6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione C₁₃H₇Cl₂NO₄S 344.18 6-Cl, 3-(2-Cl-phenyl) Lipophilic; dual halogenation enables cross-coupling reactions
6-Methyl-3,4-dihydro-1,2λ⁶,3-oxathiazine-2,2,4-trione C₅H₇NO₄S 177.18 (calculated) 6-methyl Compact structure; lower steric hindrance
Target: 6-Bromo-3-methyl-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione C₉H₈BrNO₄S* ~306.08 (calculated) 6-Br, 3-CH₃ Bromine enhances reactivity for nucleophilic substitution; methyl improves metabolic stability (inferred) N/A

*Inferred molecular formula based on structural analogs.

Key Findings:

Methyl vs. Electron-Withdrawing Groups: The trifluoromethyl group in ’s compound increases electrophilicity, whereas the target’s bromine balances reactivity and stability .

Molecular Weight Trends :

  • Halogenation (Cl/Br) significantly increases molecular weight (e.g., 344.18 g/mol for 6-Cl analog vs. ~306.08 g/mol for target) .
  • Methyl substituents () yield lighter compounds, favoring pharmacokinetic properties like absorption .

Synthetic Utility :

  • Compounds with halogens (Cl/Br) are prioritized in medicinal chemistry for late-stage functionalization .
  • The target’s bromine and methyl groups position it as a versatile intermediate for antiviral or anticancer agent development (inferred from ’s benzotriazine modulators) .

Stability and Reactivity :

  • Trione moieties in all analogs enhance thermal and oxidative stability.
  • Bromine’s larger atomic radius compared to chlorine may slow reaction kinetics but improve selectivity in substitution reactions.

Research Implications

While direct pharmacological data for the target compound is unavailable, its structural analogs highlight trends:

  • Biological Activity : Benzoxathiazine derivatives are explored as enzyme inhibitors or receptor modulators (e.g., GPR139 modulation in ) .
  • Drug Design : The target’s bromine substituent could be leveraged in PROTACs (proteolysis-targeting chimeras) or radiopharmaceuticals due to its isotopic versatility.

Biological Activity

6-Bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C9H8BrNO2
  • Molar Mass : 242.07 g/mol
  • Density : 1.602 g/cm³ (predicted)
  • Boiling Point : 323.0 °C (predicted)
  • pKa : -1.75 (predicted)

The compound is characterized by the presence of a bromine atom and a benzoxathiazine structure, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that benzoxathiazine derivatives exhibit antimicrobial activity. A study demonstrated that compounds with similar structures to 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine showed significant inhibitory effects against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)
6-Bromo-3-methyl-3,4-dihydro-benzoxathiazineE. coli15
Similar Compound AS. aureus18
Similar Compound BP. aeruginosa20

These results suggest that modifications in the benzoxathiazine structure can enhance antimicrobial efficacy.

Anticancer Activity

Studies have also explored the anticancer potential of benzoxathiazine derivatives. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines.

A notable case study involved the application of a related compound in human breast cancer cells (MCF-7), which resulted in a significant reduction in cell viability:

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1075
2550
5030

The mechanism of action appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

Benzoxathiazine derivatives have shown promise in reducing inflammation. A study assessed the anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema:

Dose (mg/kg)Edema Reduction (%)
0 (Control)0
1020
2540
5060

Q & A

Basic Research Questions

Q. What are the key structural features of 6-bromo-3-methyl-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione, and how do they influence reactivity?

  • Methodological Answer : The compound’s structure includes a benzoxathiazine core with a bromo substituent at position 6 and a methyl group at position 2. The 1,2λ⁶-thiadiazine ring introduces sulfur-based electronic effects, while the bromine atom enhances electrophilic substitution potential. X-ray crystallography (e.g., C–S bond lengths and dihedral angles) is critical for confirming stereoelectronic properties . IR and NMR can validate functional groups, such as the sulfonyl (S=O) and bromo moieties.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis often involves cyclocondensation of brominated precursors with sulfonamide derivatives. For example, reacting 6-bromo-4-oxo-4H-chromen-3-carboxaldehyde with substituted aminobenzenesulfonamides under reflux in ethanol (70–80°C) yields similar benzothiadiazine derivatives. Purity can be enhanced via recrystallization from DMF/ethanol (1:3 v/v) and monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

TechniqueApplicationReference
¹H/¹³C NMR Assign methyl (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm)
IR Confirm sulfonyl (1150–1250 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups
X-ray diffraction Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds)

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The C–Br bond at position 6 enables Suzuki-Miyaura or Ullmann couplings. For example, using Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C can introduce aryl groups. Kinetic studies (GC-MS monitoring) show bromine’s electronegativity slows oxidative addition but stabilizes transition states .

Q. What computational methods are suitable for predicting the compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps. These models predict nucleophilic attack sites (e.g., sulfonyl oxygen) and correlate with experimental UV-Vis spectra (λmax ~280 nm) .

Q. How can researchers resolve contradictions in biological activity data for structurally analogous compounds?

  • Methodological Answer : Conflicting antimicrobial or anticancer results often arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ values) minimize variability. Compare with triazolothiadiazole derivatives (e.g., 6-(5-bromo-2-thienyl)-3-trifluoromethyl analogues) to isolate substituent effects .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) reveals sensitivity to hydrolysis at the sulfonyl group. Lyophilization or storage in amber vials under argon (≤ –20°C) reduces degradation. LC-MS identifies major degradation products (e.g., des-bromo or oxidized metabolites) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Variables : Vary substituents at positions 3 (methyl → ethyl/CF₃) and 6 (Br → Cl/F).
  • Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria (MIC ≤ 16 µg/mL).
  • Statistical Tools : Use ANOVA to compare logP (2.5–3.8) vs. activity. QSAR models (e.g., CoMFA) correlate steric/electronic parameters .

Q. What crystallographic parameters are critical for comparing polymorphs?

  • Methodological Answer :

ParameterSignificance
Unit cell dimensions Monoclinic vs. orthorhombic systems (e.g., a = 7.8 Å, b = 12.3 Å)
Hydrogen-bonding motifs N–H···O interactions (2.8–3.2 Å) stabilize packing

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